3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-15(6-13-23(19,20)14-4-2-1-3-5-14)17-9-7-16(8-10-17)21-11-12-22-16/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGENQDUNIONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a member of the spirocyclic compound family, characterized by its unique bicyclic structure that includes both an oxa and thia moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing a benzenesulfonyl group exhibit significant antimicrobial properties. A study examining various benzenesulfonamide derivatives found that they possess inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with bacterial folic acid synthesis, a pathway critical for bacterial growth and survival.
Cardiovascular Effects
A recent investigation into the cardiovascular effects of benzenesulfonamide derivatives highlighted their potential to modulate perfusion pressure and coronary resistance. The study utilized an experimental design to evaluate the impact of these compounds on isolated rat hearts:
| Group | Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control (Krebs solution only) | - | Baseline |
| II | Benzenesulfonamide | 0.001 nM | Increased |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 nM | Decreased |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM | No significant change |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM | Decreased |
The results indicated that Compound 4 significantly reduced perfusion pressure compared to controls, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .
The biological activity of the compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies have suggested that the compound interacts with calcium channels, which are crucial for regulating vascular tone and heart contractility.
Study on Calcium Channel Inhibition
A theoretical-experimental study explored the interaction of benzenesulfonamide derivatives with calcium channels using molecular docking techniques. The results demonstrated that certain derivatives could effectively bind to calcium channel proteins, leading to decreased intracellular calcium levels and subsequent vasodilation.
Pharmacokinetic Studies
Pharmacokinetic parameters were evaluated using computational models, revealing insights into absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The findings suggested favorable pharmacokinetic profiles for several derivatives, indicating their potential for further development as therapeutic agents.
Q & A
Q. Experimental Validation :
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates.
- Cryo-EM : Resolve target-compound complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
